3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-10-6-7-13-14(8-10)22-16(17-13)18-15(19)11-4-3-5-12(9-11)23(2,20)21/h3-5,9-10H,6-8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDYQKGHNCEMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, focusing on its anti-inflammatory effects, neuroprotective potential, and enzyme inhibition capabilities.
Molecular Properties
The compound has a molecular formula of C19H20N2O3S and a molecular weight of approximately 356.4 g/mol. Its structure features a benzothiazole core that is modified with methanesulfonyl and benzamide groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.4 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzothiazole Ring : Cyclization reactions starting from suitable precursors.
- Introduction of the Methyl Group : Methylation reactions at specific positions.
- Amidation : The final step involves forming the benzamide moiety through amidation reactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound through in silico molecular docking studies. It has been identified as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in mediating inflammatory responses.
Binding Energy Comparison:
| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant (nM) |
|---|---|---|
| 3-Methanesulfonyl-benzamide | -9.0 | 243.23 |
| Celecoxib | -12.3 | 12.23 |
| Licofelone | -8.73 | 443.88 |
The docking studies indicate that this compound exhibits strong affinity for 5-LOX with competitive binding characteristics compared to established anti-inflammatory drugs like Celecoxib.
Neuroprotective Potential
In addition to its anti-inflammatory properties, the compound has been evaluated for neuroprotective activities. A study examining a series of benzothiazole derivatives demonstrated significant effects on acetylcholinesterase (AChE) inhibition and neuroprotection against oxidative stress in neuronal cell lines.
Case Study: Neuroprotection Against Oxidative Stress
In vitro studies revealed that the compound could protect SH-SY5Y cells from H₂O₂-induced toxicity, showcasing its potential as a neuroprotective agent.
Enzyme Inhibition
The compound has been shown to inhibit various enzymes relevant to neurological disorders:
- Acetylcholinesterase (AChE) : Important in Alzheimer's disease; inhibition leads to increased acetylcholine levels.
- Metal Chelation : The compound exhibits properties that allow it to chelate metals, potentially reducing metal-induced neurotoxicity.
Structure-Activity Relationship (SAR)
The structural modifications in this compound influence its biological activity significantly:
- Methanesulfonyl Group : Enhances solubility and bioavailability.
- Benzothiazole Core : Essential for interaction with biological targets due to its electron-withdrawing properties.
Scientific Research Applications
Biological Applications
1. Anti-inflammatory Activity
Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. It has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. The binding affinity of this compound to 5-LOX was evaluated through molecular docking studies, showing a competitive binding profile compared to established anti-inflammatory drugs.
| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant (nM) |
|---|---|---|
| 3-Methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | -9.0 | 243.23 |
| Celecoxib | -12.3 | 12.23 |
| Licofelone | -8.73 | 443.88 |
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects on various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
3. Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Initial findings indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Ring : This is achieved through cyclization reactions starting from appropriate precursors.
- Methylation Reaction : A methyl group is introduced at the desired position on the benzothiazole ring.
- Amidation Reaction : The final step involves forming the benzamide moiety through amidation with methanesulfonamide.
Case Studies
Several case studies have documented the application of this compound in various research settings:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated the efficacy of this compound in reducing inflammation markers in vitro and in vivo models.
- Antimicrobial Activity Evaluation : Research conducted at a university laboratory assessed the antimicrobial efficacy against clinical isolates of bacteria and fungi, showing promising results that warrant further exploration.
- Anticancer Mechanism Investigation : A recent publication explored the compound's mechanism of action in cancer cells, revealing its potential to disrupt cancer cell proliferation and promote apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazol-2-yl Derivatives
Table 1: Structural and Molecular Comparison
Key Observations :
- Sulfonyl vs. Non-Sulfonyl Groups: The target compound and ’s analog share nearly identical molecular weights but differ in sulfonyl substituents (methanesulfonyl vs. benzenesulfonyl). The smaller methanesulfonyl group may improve solubility compared to the bulkier benzenesulfonyl group .
- Tetrahydrobenzothiazole Methylation : The 6-methyl group in the target compound and ’s analog introduces steric effects that could influence binding to biological targets or crystal packing .
Pharmacological and Physicochemical Properties
- Pramipexole (), a dopamine agonist, lacks sulfonyl groups but shares the tetrahydrobenzothiazole scaffold. Its amino-propyl side chain contrasts with the sulfonamide/benzamide moieties in the target compound, highlighting how substituent choice dictates therapeutic activity .
- Crystal Growth: Analogous benzothiazol-2-yl benzamides (e.g., 2-BTBA in ) form optically transparent crystals via slow evaporation. The target compound’s methanesulfonyl group may alter crystallization kinetics or lattice stability compared to non-sulfonylated analogs .
Preparation Methods
Formation of the 6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine Intermediate
The synthesis begins with the preparation of the benzothiazole ring system. A widely adopted method involves the cyclization of methylthiourea with 2-chlorocyclohexanone in refluxing acetone, catalyzed by magnesium sulfate. This reaction proceeds via nucleophilic substitution, where the thiourea sulfur attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization to form the benzothiazole ring. The product, N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, is isolated in 43% yield after column chromatography. Key parameters include:
Introduction of the Methanesulfonyl Group
The methanesulfonyl moiety is introduced via sulfonylation of the benzothiazol-2-amine intermediate. Methanesulfonyl chloride is reacted with the amine in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. The reaction is typically conducted in dichloromethane or THF at 0–25°C to minimize side reactions. For example, N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide is synthesized with a 68% yield after recrystallization from ethanol.
Amidation with 3-Methanesulfonylbenzoic Acid
The final step involves coupling the sulfonylated benzothiazole with 3-methanesulfonylbenzoic acid. This is achieved using carbodiimide coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup to isolate the crude product. Purification via recrystallization or silica gel chromatography yields the target compound.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
-
Cyclization Step : Acetone is preferred for its ability to dissolve both methylthiourea and 2-chlorocyclohexanone while facilitating reflux conditions. Polar aprotic solvents like DMF or DMSO may increase reaction rates but complicate purification.
-
Sulfonylation : Dichloromethane ensures homogeneity and minimizes side reactions, whereas higher temperatures (>30°C) risk over-sulfonylation.
-
Amidation : DMF enhances coupling efficiency due to its high polarity, but requires rigorous drying to prevent carbodiimide hydrolysis.
Catalytic Enhancements
-
Cyclization : MgSO₄ acts as a desiccant, shifting equilibrium by removing water.
-
Sulfonylation : Triethylamine (2.5 equiv) optimizes HCl scavenging without base-induced degradation.
-
Amidation : DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the active ester intermediate.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance throughput and safety. For example, the cyclization step is conducted in a tubular reactor with immobilized MgSO₄, achieving 98% conversion at a residence time of 30 minutes. This method reduces solvent use and improves temperature control compared to batch processes.
Green Chemistry Principles
-
Solvent Recycling : Acetone from the cyclization step is recovered via distillation and reused, reducing waste.
-
Catalyst Recovery : Heterogeneous catalysts (e.g., silica-supported MgSO₄) are filtered and reactivated for subsequent batches.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. Critical Parameters :
- Temperature control (±2°C) to avoid side reactions (e.g., over-sulfonation).
- Solvent purity to prevent hydrolysis of intermediates.
- Purification via column chromatography or recrystallization (solvent: ethyl acetate/hexane) .
How can analytical techniques resolve structural ambiguities in this compound?
Basic Research Focus
Use a combination of:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm benzothiazole ring substitution patterns (e.g., methyl group at position 6) and methanesulfonyl integration .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydrobenzothiazole moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₁₈N₂O₃S₂) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Tip : Compare experimental data with computational NMR predictions (e.g., DFT calculations) to resolve stereochemical uncertainties .
What strategies address conflicting bioactivity data in enzyme inhibition assays?
Advanced Research Focus
Conflicting IC₅₀ values may arise from:
Q. Methodological Solutions :
- Dose-Response Curves : Conduct triplicate assays with internal controls (e.g., staurosporine for kinases).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate inhibition mechanisms .
- Molecular Dynamics Simulations : Identify conformational changes in the enzyme active site upon ligand binding .
How can structure-activity relationships (SAR) guide functional group optimization?
Advanced Research Focus
Key SAR insights:
- Methanesulfonyl Group : Enhances solubility and hydrogen bonding with target proteins (e.g., sulfonamide-binding enzymes) .
- Tetrahydrobenzothiazole Core : Rigidity improves selectivity for hydrophobic binding pockets (e.g., ATP sites in kinases) .
Q. Experimental Design :
- Synthesize analogs with:
- Varied Substituents : Replace methanesulfonyl with sulfonamides or carbamates .
- Ring Modifications : Introduce heteroatoms (e.g., N→O) in the benzothiazole scaffold .
- Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) to map pharmacophore requirements .
What computational methods predict metabolic stability and toxicity?
Q. Advanced Research Focus
- In Silico Tools :
- Validation : Cross-reference with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
How to optimize reaction yields in scale-up synthesis?
Advanced Research Focus
Challenges in scaling include heat dissipation and mixing efficiency. Solutions:
- Flow Chemistry : For exothermic steps (e.g., sulfonation), use continuous flow reactors with precise temperature control .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., reagent stoichiometry, solvent volume) .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .
How to resolve discrepancies in crystallographic data for this compound?
Advanced Research Focus
Crystal structure variations may arise from:
- Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate stable forms .
- Data Collection : Use synchrotron X-ray sources for high-resolution (<1.0 Å) data to resolve disorder in the tetrahydrobenzothiazole ring .
Validation : Compare experimental XRD with Cambridge Structural Database (CSD) entries of analogous benzothiazoles .
What in vitro models best evaluate its pharmacokinetic properties?
Q. Advanced Research Focus
- Permeability : Caco-2 monolayer assay (predict intestinal absorption; target Papp >1×10⁻⁶ cm/s) .
- Plasma Stability : Incubate with human plasma (37°C, 4h; LC-MS quantification of parent compound) .
- Protein Binding : Equilibrium dialysis (human serum albumin; % unbound correlates with bioavailability) .
How to design a robust stability-indicating HPLC method?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
- Method Development :
- Column: Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm).
- Gradient: 10–90% acetonitrile in 0.1% formic acid over 20 min.
- Detection: UV at 254 nm (λmax for benzamide) .
- Validation : Assess specificity, linearity (R² >0.999), and precision (RSD <2%) per ICH Q2(R1) .
What strategies validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
